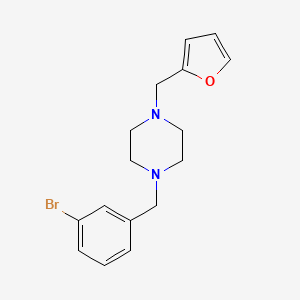

1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine

CAS No.:

Cat. No.: VC10995587

Molecular Formula: C16H19BrN2O

Molecular Weight: 335.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19BrN2O |

|---|---|

| Molecular Weight | 335.24 g/mol |

| IUPAC Name | 1-[(3-bromophenyl)methyl]-4-(furan-2-ylmethyl)piperazine |

| Standard InChI | InChI=1S/C16H19BrN2O/c17-15-4-1-3-14(11-15)12-18-6-8-19(9-7-18)13-16-5-2-10-20-16/h1-5,10-11H,6-9,12-13H2 |

| Standard InChI Key | LTWLGICDRBMKKD-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CO3 |

| Canonical SMILES | C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CO3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine, reflects its bifunctional substitution pattern:

-

A 3-bromobenzyl group attached to the piperazine ring’s nitrogen at position 1.

-

A 2-furylmethyl group at position 4.

The molecular formula is C₁₆H₁₈BrN₃O, with a molecular weight of 356.24 g/mol . The bromine atom introduces significant steric and electronic effects, while the furan ring contributes π-electron density, influencing reactivity and intermolecular interactions.

Table 1: Comparative Molecular Properties of Piperazine Derivatives

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocols for this compound are documented, methodologies for analogous piperazine derivatives suggest a multi-step approach:

-

Alkylation of Piperazine: Reacting piperazine with 3-bromobenzyl chloride under basic conditions to form 1-(3-bromobenzyl)piperazine .

-

Secondary Functionalization: Introducing the 2-furylmethyl group via nucleophilic substitution or reductive amination, using furfuryl chloride or furfurylamine .

Critical reaction parameters include:

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield .

Analytical Characterization

Post-synthesis validation typically employs:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns.

-

High-Resolution Mass Spectrometry (HRMS): For molecular weight verification .

-

X-ray Crystallography: Resolving three-dimensional conformation, though this remains unreported for the target compound .

| Compound | Cell Line (IC₅₀, μM) | Reference |

|---|---|---|

| 4-Nitroimidazole-piperazine hybrid (9g) | MCF-7: 2.00 ± 0.03 | |

| 1-(3-Bromobenzyl)-4-(2-furylmethyl)piperazine (Predicted) | N/A | – |

Antimicrobial and CNS Applications

Piperazines are also investigated for antimicrobial and neuropharmacological effects. The bromine atom may confer antibacterial activity by disrupting microbial cell membranes, while the furan ring could modulate serotonin or dopamine receptors.

Comparative Analysis with Structural Analogs

Substituent Effects

-

Bromobenzyl vs. Fluorophenyl: Bromine’s larger atomic radius increases hydrophobic interactions compared to fluorine, potentially improving blood-brain barrier penetration.

-

Furylmethyl vs. Trifluoromethyl: The furan ring’s oxygen atom offers hydrogen-bonding sites, contrasting with the electron-withdrawing trifluoromethyl group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume